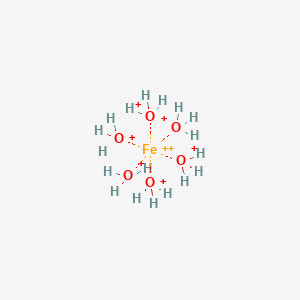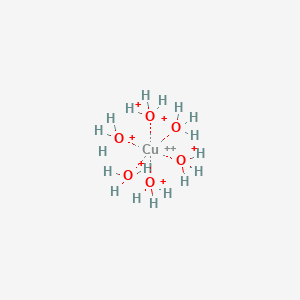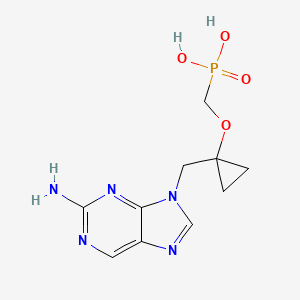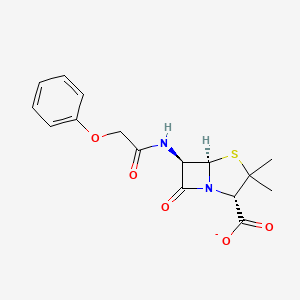
Phenoxymethylpenicillin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxymethylpenicillin(1-) is a penicillinate anion. It is a conjugate base of a phenoxymethylpenicillin.
Wissenschaftliche Forschungsanwendungen
Microneedle Biosensors for Drug Monitoring : A study demonstrated the use of microneedle-based β-lactam biosensors for real-time monitoring of phenoxymethylpenicillin in human subjects. This minimally invasive method shows potential for individualized antibiotic dosing and real-time drug monitoring in clinical settings (Rawson et al., 2019).
Pharmacokinetics in Healthy Volunteers : Research exploring the pharmacokinetics of phenoxymethylpenicillin (penicillin-V) in adults was conducted to support the planning of larger dosing studies. This study contributes to understanding the body's handling of the drug (Rawson et al., 2021).
Efficacy in Lyme Borreliosis Treatment : A study compared phenoxymethylpenicillin with minocycline in treating erythema migrans, a symptom of Lyme borreliosis. It found that a 3-week course of treatment with either antibiotic was effective in preventing late symptoms of the disease (Breier et al., 2005).
Use During Pregnancy : Research has shown that treatment with oral phenoxymethylpenicillin during pregnancy presents minimal, if any, teratogenic risk to the fetus. This was concluded from a large population-based case-control study (Czeizel et al., 2000).
Comparison with Amoxicillin : A systematic review compared the clinical effect of phenoxymethylpenicillin and amoxicillin for infections treated in ambulatory care. The study suggests that non-Scandinavian countries should consider phenoxymethylpenicillin due to its narrower spectrum (Skarpeid & Høye, 2018).
Bioavailability Study : A comparative study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers was conducted. It provided insights into the bioavailability and performance of different formulations of this antibiotic (Moreno et al., 2007).
Antibacterial Composite Material : A study found that phenoxymethylpenicillin intercalated into a layered double hydroxide forms a composite with effective anti-bacterial activity. This suggests applications in sustained-release anti-bacterial medications (Li et al., 2006).
Metabolomic Effects in Rats : An evaluation of the effects of penicillin treatment on the metabolome of rats was conducted using LC/MS- and NMR-based metabolic profiling. This study contributes to understanding the broader impacts of penicillin on host metabolism (Sun et al., 2013).
Use in Veterinary Medicine : Phenoxymethylpenicillin has been used in veterinary medicine for treating bacterial diseases in chickens, specifically for the treatment and metaphylaxis of necrotic enteritis caused by Clostridium perfringens (Dechra Veterinary Products, 2017).
Eigenschaften
Produktname |
Phenoxymethylpenicillin(1-) |
|---|---|
Molekularformel |
C16H17N2O5S- |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
InChI-Schlüssel |
BPLBGHOLXOTWMN-MBNYWOFBSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



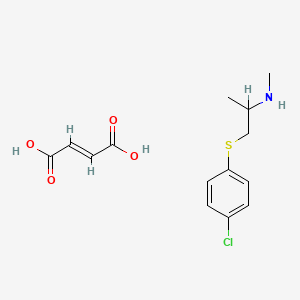
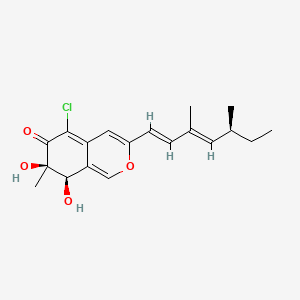
![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
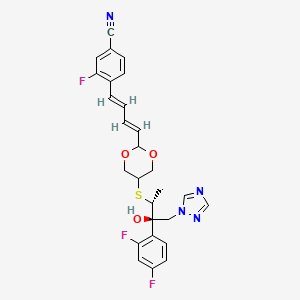
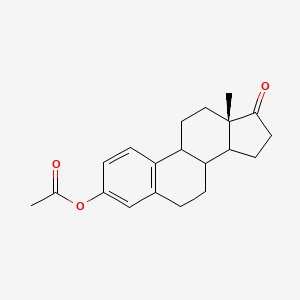
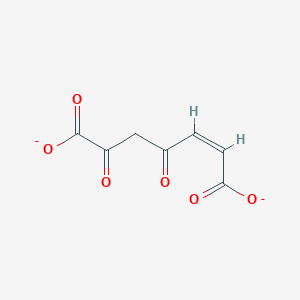
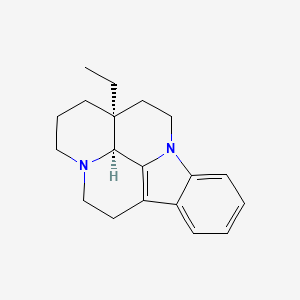
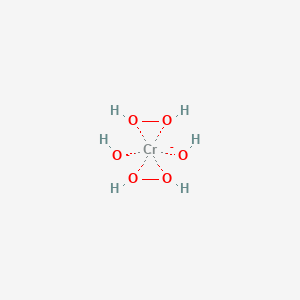
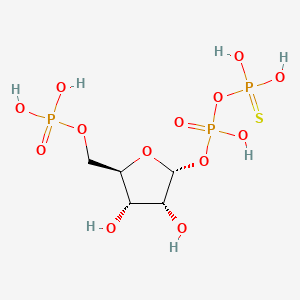
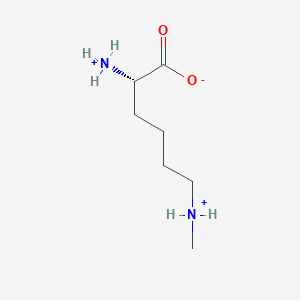
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
